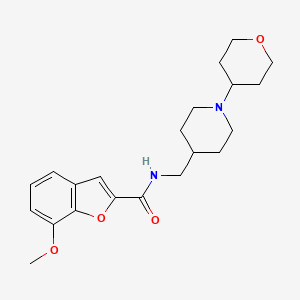

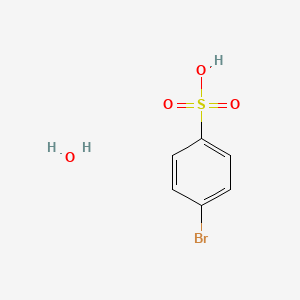

![molecular formula C23H17F2NO4S B2379259 1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one CAS No. 866811-16-7](/img/structure/B2379259.png)

1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one is a chemical compound that has gained significant attention in scientific research. It is a quinolone derivative that has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one is a compound that falls within the broader category of quinolone derivatives, which have been extensively studied for their chemical synthesis and potential applications in various fields, including medicinal chemistry. The structural complexity of this compound, characterized by the presence of fluorophenyl groups and a methoxyquinolinone core, suggests its potential for diverse chemical and biological interactions.

In a study exploring the chemical synthesis of quinolone derivatives, Ukrainets et al. (2014) investigated the cyclization reactions of certain precursors to produce various anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting the synthetic versatility of quinolone scaffolds in producing compounds with potential bioactivity (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Another research avenue involves the modification of the quinolone structure to enhance its biological activity. Chou et al. (2010) designed and synthesized new 2-phenylquinolin-4-one derivatives, assessing their cytotoxic activities against various tumor cell lines. The study found that certain analogues exhibited significant inhibitory activity, pointing to the therapeutic potential of quinolone derivatives in cancer treatment (Chou et al., 2010).

Fluorescence and Imaging Applications

The structural features of quinolone derivatives, such as the one , also make them candidates for applications in fluorescence and imaging. Sun et al. (2018) developed a novel fluorescent probe based on the quinolone structure for detecting reducing agents like 1,4-dithiothreitol (DTT) in biological systems. This probe demonstrated rapid response and high selectivity, illustrating the utility of quinolone-based compounds in bioimaging and analytical chemistry (Sun, Xia, Huang, Gu, & Wang, 2018).

Hirano et al. (2004) identified 6-methoxy-4-quinolone as a stable fluorophore with strong fluorescence across a wide pH range, suitable for biomedical analysis. The study emphasized the compound's stability and potential as a fluorescent labeling reagent, underscoring the relevance of quinolone derivatives in developing advanced diagnostic tools (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO4S/c1-30-18-8-11-21-20(12-18)23(27)22(31(28,29)19-9-6-17(25)7-10-19)14-26(21)13-15-2-4-16(24)5-3-15/h2-12,14H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSTECDOIHYPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

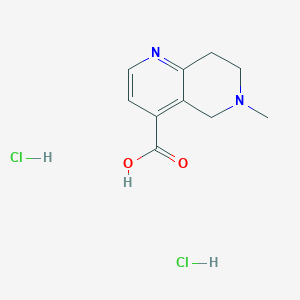

![N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2379177.png)

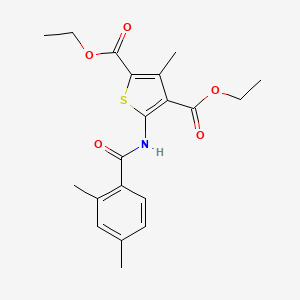

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)

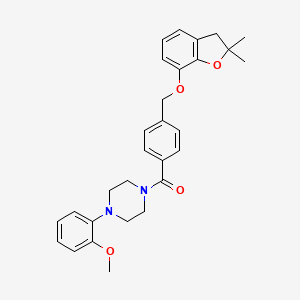

![(5-Bromothiophen-2-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2379191.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2379195.png)

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)